molecular formula C12H22O2Si2 B1267189 1,4-Bis(trimethylsiloxy)benzene CAS No. 2117-24-0

1,4-Bis(trimethylsiloxy)benzene

Cat. No.: B1267189
CAS No.: 2117-24-0
M. Wt: 254.47 g/mol
InChI Key: DVLYYIZODAWMML-UHFFFAOYSA-N
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Description

1,4-Bis(trimethylsiloxy)benzene is a chemical compound with the molecular formula C12H22O2Si2 It belongs to the siloxane family and is known for its unique physicochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(trimethylsiloxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of hydroquinone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(trimethylsiloxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of 1,4-Bis(trimethylsiloxy)benzene involves its interaction with specific molecular targets and pathways. The trimethylsiloxy groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. These interactions are crucial for its applications in developing advanced materials and coatings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of trimethylsiloxy groups and a benzene ring, which imparts distinct physicochemical properties. These properties make it particularly suitable for applications in developing advanced materials and coatings, as well as in quantitative NMR spectroscopy .

Properties

IUPAC Name

trimethyl-(4-trimethylsilyloxyphenoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2Si2/c1-15(2,3)13-11-7-9-12(10-8-11)14-16(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLYYIZODAWMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305236
Record name 1,4-Bis(trimethylsiloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2117-24-0
Record name 1,4-Bis(trimethylsiloxy)benzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis(trimethylsiloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the conformational preference of 1,4-bis(trimethylsiloxy)benzene in the solid and gas phase?

A1: Both X-ray crystallography and computational methods reveal that this compound adopts a non-planar conformation. In the crystalline state, obtained by vacuum sublimation or crystallization from n-heptane, the molecule exhibits C1 symmetry. The two (H3C)3SiO- substituents are twisted around the O-(C6H4)-O axis by dihedral angles of ±60°, adopting a conrotatory arrangement [, ]. Photoelectron spectroscopy and theoretical calculations suggest that this C1 symmetry is also maintained in the gas phase [, ].

Q2: How does the conformation of this compound compare to its monosubstituted derivative?

A2: While experimental data on the conformation of the monosubstituted derivative, (H5C6)-OSi(CH3)3, is limited, theoretical calculations provide insights. Studies employing MNDO, AM1, and PM3 methods have been conducted to predict the geometry of this molecule []. Comparing these computational results with experimental data for this compound can help assess the impact of a single trimethylsiloxy substituent on the overall conformation.

Q3: Are there other known bis(trimethylsiloxy)- compounds and how do their properties compare?

A3: Yes, several other bis(trimethylsiloxy)- compounds have been synthesized, including:

  • 1,3-Bis(trimethylsiloxy)-2,2,4-trimethylpentane []

Q4: What are the potential applications of this compound?

A4: While the provided research focuses primarily on structural characterization, the presence of the trimethylsiloxy groups suggests potential applications of this compound and its derivatives:

  • Monomers for polymerization: The structure of this compound, with its reactive siloxy groups, makes it a potential monomer for polymerization reactions, possibly leading to the formation of silicon-containing polymers. []

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